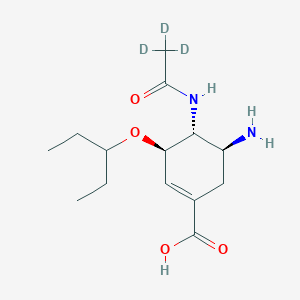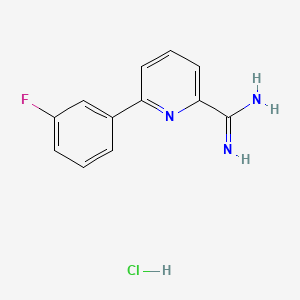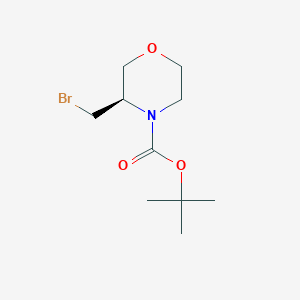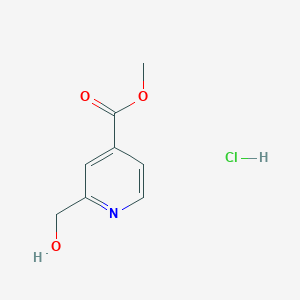
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of isonicotinic acid and is characterized by the presence of a methyl ester group and a hydroxymethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)isonicotinate typically involves the reaction of methyl isonicotinate with ammonium peroxodisulfate in the presence of sulfuric acid. The reaction is carried out in methanol under reflux conditions until the starting material is consumed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of methyl 2-(carboxymethyl)isonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)isonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate hydrochloride is not well-documented. based on its chemical structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group may play a role in binding to specific enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl isonicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl 6-(hydroxymethyl)picolinate: Similar in structure but with the hydroxymethyl group at a different position on the pyridine ring.
Uniqueness: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is unique due to the presence of both a methyl ester group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
属性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC 名称 |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |
InChI 键 |
RPYDVCLVYDQERB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC=C1)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


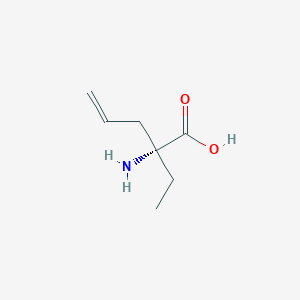
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
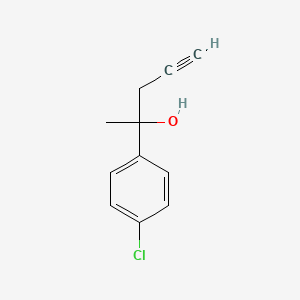
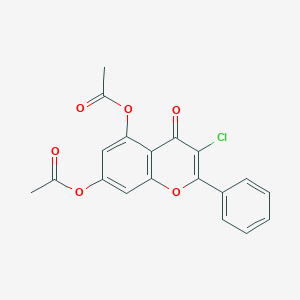
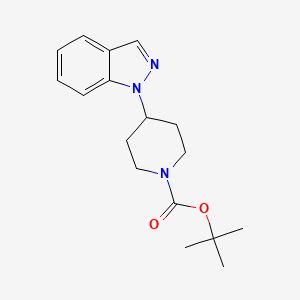
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

